molecular formula C13H11ClN4S B6513177 6-(4-chlorophenyl)-3-(ethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 894037-77-5

6-(4-chlorophenyl)-3-(ethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No. B6513177
CAS RN: 894037-77-5
M. Wt: 290.77 g/mol
InChI Key: ICSXJLJETJUIBO-UHFFFAOYSA-N
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Description

6-(4-chlorophenyl)-3-(ethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine (CETP) is a heterocyclic compound that has been studied extensively in recent years due to its potential medicinal properties. CETP has been found to have a variety of biochemical and physiological effects on living organisms, and has been studied in both in vitro and in vivo experiments.

Mechanism of Action

The mechanism of action of 6-(4-chlorophenyl)-3-(ethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine is not yet fully understood. However, it is believed to act as a modulator of the activity of certain enzymes, specifically those involved in the synthesis of neurotransmitters such as dopamine and serotonin. It is also believed to have an effect on the activity of other enzymes, such as those involved in the breakdown of proteins and lipids.
Biochemical and Physiological Effects
6-(4-chlorophenyl)-3-(ethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine has been found to have a variety of biochemical and physiological effects on living organisms. In studies involving mice and rats, 6-(4-chlorophenyl)-3-(ethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine has been shown to reduce inflammation, reduce anxiety, and improve cognitive function. It has also been shown to have anti-cancer properties, and to reduce the growth of certain types of tumors. In addition, 6-(4-chlorophenyl)-3-(ethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine has been found to have beneficial effects on the cardiovascular system, including reducing blood pressure, reducing cholesterol levels, and reducing the risk of atherosclerosis.

Advantages and Limitations for Lab Experiments

6-(4-chlorophenyl)-3-(ethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine has several advantages for laboratory experiments, including its low cost and its high yield in the synthesis process. Additionally, 6-(4-chlorophenyl)-3-(ethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine is relatively easy to synthesize and is stable in a variety of conditions, making it suitable for a wide range of experiments. On the other hand, 6-(4-chlorophenyl)-3-(ethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine has several limitations, including its potential toxicity, the fact that its mechanism of action is not yet fully understood, and the lack of long-term studies on its effects.

Future Directions

Given the potential medicinal properties of 6-(4-chlorophenyl)-3-(ethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine, there are several potential future directions for research. These include further studies into its mechanism of action, its potential use as an anti-cancer agent, its potential use as an anti-inflammatory agent, and its potential use in the treatment of neurological disorders. Additionally, further studies into the long-term effects of 6-(4-chlorophenyl)-3-(ethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine on living organisms, as well as its potential toxicity, are needed in order to fully understand its potential therapeutic applications.

Synthesis Methods

6-(4-chlorophenyl)-3-(ethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine can be synthesized by a variety of methods, including a two-step process involving the reaction of 4-chlorophenyl ethylsulfanylhydrazide with 1,2,4-triazole in the presence of an acid catalyst. This method has been found to be efficient, yielding high yields of the desired product. Other methods of synthesis, such as the reaction of 4-chlorophenyl ethylsulfanylhydrazide with 1,2,4-triazole in the presence of a base catalyst, have also been used with varying degrees of success.

Scientific Research Applications

6-(4-chlorophenyl)-3-(ethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine has been used in various scientific research applications, including the study of its biochemical and physiological effects. It has also been studied for its potential use as an anti-cancer agent, as an anti-inflammatory agent, and as an anti-microbial agent. In addition, 6-(4-chlorophenyl)-3-(ethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine has been studied for its potential use in the treatment of Alzheimer's disease and other neurological disorders.

properties

IUPAC Name

6-(4-chlorophenyl)-3-ethylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN4S/c1-2-19-13-16-15-12-8-7-11(17-18(12)13)9-3-5-10(14)6-4-9/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICSXJLJETJUIBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C2N1N=C(C=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Chlorophenyl)-3-(ethylthio)-[1,2,4]triazolo[4,3-b]pyridazine

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